molecular formula C14H17NO2S B13621204 (S)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate

(S)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate

Cat. No.: B13621204
M. Wt: 263.36 g/mol
InChI Key: QCPIKBRIRASDSL-LBPRGKRZSA-N
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Description

Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of a tert-butyl ester group, an isothiocyanate group, and a phenyl group attached to a propanoate backbone. Isothiocyanates are known for their biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of tert-butyl (2S)-2-amino-3-phenylpropanoate with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

  • Dissolve tert-butyl (2S)-2-amino-3-phenylpropanoate in anhydrous dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate.

Industrial Production Methods

Industrial production of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.

    Reduction: The isothiocyanate group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Thioureas: Formed from the reaction with primary amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Phenolic Derivatives: Formed from the oxidation of the phenyl group.

    Amines: Formed from the reduction of the isothiocyanate group.

Scientific Research Applications

Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular processes. The phenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate can be compared with other isothiocyanates, such as:

    Phenethyl Isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.

    Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.

    Allyl Isothiocyanate: Known for its antimicrobial properties and use as a food preservative.

The uniqueness of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate lies in its specific structural features, such as the presence of the tert-butyl ester group and the (2S)-configuration, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate

InChI

InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m0/s1

InChI Key

QCPIKBRIRASDSL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N=C=S

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S

Origin of Product

United States

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